molecular formula C16H10ClF3N2O B2778315 8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline CAS No. 1024367-69-8

8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline

Cat. No.: B2778315
CAS No.: 1024367-69-8
M. Wt: 338.71
InChI Key: OICLAXMNSFOECT-UHFFFAOYSA-N
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Description

8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of a pyridine ring substituted with various functional groups. The compound’s unique structure, which includes a quinoline moiety and trifluoromethyl group, makes it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro, quinolyloxy, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the quinolyloxy group, making it less complex.

    3-Chloro-2-(quinolyloxy)pyridine: Does not have the trifluoromethyl group, affecting its reactivity.

    2-Methyl-8-quinolyloxy-pyridine: Missing the chloro and trifluoromethyl groups, altering its chemical properties.

Uniqueness

8-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylquinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c1-9-5-6-10-3-2-4-13(14(10)22-9)23-15-12(17)7-11(8-21-15)16(18,19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICLAXMNSFOECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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